molecular formula C10H19NO3 B6261737 7-(dimethylamino)-1,4-dioxaspiro[4.5]decan-8-ol CAS No. 1247799-95-6

7-(dimethylamino)-1,4-dioxaspiro[4.5]decan-8-ol

Cat. No.: B6261737
CAS No.: 1247799-95-6
M. Wt: 201.3
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Description

7-(dimethylamino)-1,4-dioxaspiro[4.5]decan-8-ol is a useful research compound. Its molecular formula is C10H19NO3 and its molecular weight is 201.3. The purity is usually 95.
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Properties

CAS No.

1247799-95-6

Molecular Formula

C10H19NO3

Molecular Weight

201.3

Purity

95

Origin of Product

United States

Advanced Synthetic Methodologies for 7 Dimethylamino 1,4 Dioxaspiro 4.5 Decan 8 Ol and Its Derivatives

Stereoselective Synthesis Strategies and Asymmetric Approaches to the Spiroketal Core

The construction of the 1,4-dioxaspiro[4.5]decane ring system, particularly with substituents that create multiple stereocenters as in 7-(dimethylamino)-1,4-dioxaspiro[4.5]decan-8-ol, demands precise control over stereochemistry. The formation of spiroketals can be governed by either thermodynamic or kinetic control, with the stereochemical outcome being influenced by factors such as the anomeric effect. nih.govmskcc.org Modern synthetic methods increasingly rely on kinetically controlled reactions to access specific, and sometimes less stable, stereoisomers. mskcc.org

Chiral Auxiliaries and Organocatalytic Methods in Spiroketal Formation

Asymmetric synthesis of chiral spiroketals has been significantly advanced through the use of chiral auxiliaries and organocatalysis. nih.govacs.org Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to direct the stereochemical outcome of subsequent reactions. wikipedia.org For the synthesis of a molecule like this compound, an auxiliary could be attached to a precursor molecule to control the facial selectivity of key bond-forming steps. For instance, Evans oxazolidinone auxiliaries are widely used to direct asymmetric alkylation and aldol (B89426) reactions, which could be employed to set the stereocenters prior to spiroketalization. blogspot.comyoutube.com After the desired stereochemistry is established, the auxiliary is cleaved and can often be recovered. wikipedia.orgblogspot.com

Organocatalysis offers a powerful alternative to metal-based or auxiliary-based methods. benthamscience.com Chiral organocatalysts, such as aminothioureas or chiral phosphoric acids, can mediate enantioselective spiroketalization reactions. nih.govacs.org For example, a bifunctional aminothiourea catalyst can activate both the nucleophile and the electrophile through hydrogen bonding, facilitating a highly enantioselective intramolecular hemiacetalization/oxy-Michael addition cascade to form the spiroketal structure. nih.gov Similarly, chiral phosphoric acids have proven effective in catalyzing asymmetric spiroketalizations by acting as chiral Brønsted acids, controlling the stereochemical environment during the cyclization step. acs.org

Table 1: Comparison of Asymmetric Strategies for Spiroketal Synthesis

Method Principle Advantages Key Catalyst/Auxiliary Examples
Chiral Auxiliary Temporary incorporation of a chiral group to direct stereoselectivity. wikipedia.org Well-established, high diastereoselectivity, recoverable auxiliary. blogspot.com Evans Oxazolidinones, Camphorsultam, (SAMP)/(RAMP).

| Organocatalysis | Use of small organic molecules to catalyze enantioselective reactions. nih.gov | Metal-free, mild reaction conditions, high enantioselectivity. nih.govacs.org | Chiral Phosphoric Acids, Aminothioureas, Proline derivatives. nih.govacs.org |

Diastereoselective Transformations and Stereocontrol in Ring Systems

Achieving diastereoselectivity in the synthesis of substituted spiroketals like this compound is critical. The relative stereochemistry between the dimethylamino group at C7 and the hydroxyl group at C8 must be precisely controlled. This can be achieved through various diastereoselective transformations.

One powerful approach is substrate-based control, where existing stereocenters in a precursor molecule dictate the stereochemistry of newly formed centers. For instance, the synthesis of a related compound, trans-7-[methyl(phenylmethyl)amino]-1,4-dioxaspiro[4.5]decan-8-ol, was achieved from the reaction of an epoxide with an amine, where the epoxide opening dictates the trans relationship between the amino and hydroxyl groups. prepchem.com

Furthermore, kinetically controlled, diastereoselective construction of spiroketals can be achieved through methods like the inverse-demand [4+2] cycloaddition of enol ethers and ortho-quinone methides. nih.gov Metal-mediated cyclizations also offer excellent stereocontrol. For example, iron(0) tricarbonyl diene complexes have been used to influence the facial selectivity of reactions, leading to high diastereoselectivity in spiroketal formation. dntb.gov.ua Tethering strategies, where parts of the precursor molecule are temporarily linked, can also be employed to break the energetic degeneracy between potential stereoisomers, forcing the formation of a single, desired diastereomer under thermodynamic control. nih.gov

Total Synthesis Approaches Utilizing this compound as a Key Intermediate

The 1,4-dioxaspiro[4.5]decane scaffold is a privileged structure found in numerous biologically active natural products. mskcc.orgresearchgate.net While no published total syntheses explicitly name this compound as an intermediate, its structure represents a valuable chiral building block. Its bifunctional nature, possessing both a nucleophilic amine and a hydroxyl group on a rigid spiroketal framework, makes it an attractive starting point for the synthesis of more complex molecules, such as alkaloids or polyketide natural products. researchgate.net

In a hypothetical total synthesis, this compound could serve as a core scaffold onto which further complexity is built. The hydroxyl and amine groups provide handles for subsequent chemical modifications, allowing for the extension of carbon chains or the introduction of other pharmacophoric elements. Its use as an intermediate would leverage the stereochemically defined spiroketal core to impart a specific three-dimensional structure to the final target molecule.

Functionalization and Derivatization Routes of the Spiroketal Scaffold

Once the this compound core is synthesized, its functional groups and hydrocarbon backbone can be further modified to create a library of derivatives for structure-activity relationship studies.

Regioselective Modifications and Protecting Group Strategies for Hydroxyl and Amine Functions

The presence of two distinct functional groups, a secondary alcohol and a tertiary amine, requires careful, regioselective modification strategies. The hydroxyl group can be readily acylated, etherified, or oxidized. The tertiary amine can be quaternized or, if a precursor with a primary or secondary amine is used, it can be alkylated or acylated.

To achieve regioselectivity, protecting groups are essential. The hydroxyl group can be protected with common protecting groups like silyl (B83357) ethers (e.g., TBS, TIPS) or benzyl (B1604629) ethers, allowing for selective manipulation of the amine functionality. Conversely, if the synthesis starts from a precursor with a primary or secondary amine, it could be protected with carbamates (e.g., Boc, Cbz) to allow for reactions at the hydroxyl group. The choice of protecting group is crucial and depends on its stability to subsequent reaction conditions and the ease of its removal.

C-H Activation and Late-Stage Functionalization of the Spiroketal Ring System

Late-stage functionalization (LSF) is a powerful strategy to modify complex molecules by directly converting C-H bonds into C-C, C-N, or C-O bonds, thus avoiding lengthy de novo synthesis of analogues. wikipedia.orgnyu.edu This approach is particularly valuable for creating structural diversity from a common core like this compound.

Transition-metal-catalyzed C-H activation has emerged as a premier tool for LSF. rsc.org Palladium, rhodium, and ruthenium catalysts can direct the functionalization of specific C-H bonds. youtube.comscripps.edu For the spiroketal ring system, this could enable the introduction of alkyl, aryl, or other functional groups directly onto the carbocyclic portion of the scaffold. The inherent functionality (amine and hydroxyl groups) could potentially act as directing groups, guiding the metal catalyst to activate adjacent or nearby C-H bonds with high regioselectivity.

Radical-based methods, including photoredox catalysis and electrochemistry, also provide powerful avenues for regioselective late-stage C-H functionalization on sp3-hybridized centers, which are abundant in the spiroketal scaffold. spirochem.com These methods can introduce new functional groups under mild conditions, often with selectivities complementary to those of transition metal catalysis. youtube.comspirochem.com

Table 2: Compound Names Mentioned

Compound Name
This compound
trans-7-[methyl(phenylmethyl)amino]-1,4-dioxaspiro[4.5]decan-8-ol
Evans Oxazolidinones
Camphorsultam
(S)-1-amino-2-methoxymethylpyrrolidine (SAMP)

Sustainable Chemistry Principles in the Synthesis of this compound

The core of this compound is the 1,4-dioxaspiro[4.5]decane ring system. The synthesis of this scaffold, often starting from 1,4-cyclohexanedione (B43130), provides several opportunities to implement green chemistry principles. 1,4-Dioxaspiro[4.5]decan-8-one is a key intermediate in the synthesis of various organic chemicals, including pharmaceutical intermediates. researchgate.net Traditional methods for the ketalization of 1,4-cyclohexanedione to form the spirocyclic ketal often involve the use of stoichiometric amounts of acid catalysts and organic solvents, which can be hazardous and generate significant waste.

Modern, more sustainable approaches focus on the use of heterogeneous catalysts, alternative energy sources, and greener solvent systems. For instance, the use of solid acid catalysts can simplify purification processes and allow for catalyst recycling, thereby reducing waste. Microwave-assisted organic synthesis has also emerged as a powerful tool in green chemistry, often leading to shorter reaction times, higher yields, and reduced energy consumption. nih.gov The application of microwave irradiation in conjunction with solvent-free conditions or the use of greener solvents like ethanol (B145695) or ionic liquids represents a significant step towards a more sustainable synthesis of the 1,4-dioxaspiro[4.5]decane core. mdpi.comnih.gov

The introduction of the dimethylamino and hydroxyl groups onto the spirocyclic backbone is the next critical stage where sustainable principles can be applied. The synthesis of amino alcohols can be achieved through various methods, including the aminolysis of epoxides or the reduction of α-amino ketones. In the context of this compound, a potential synthetic route could involve the reductive amination of 1,4-dioxaspiro[4.5]decan-8-one to introduce the amino group, followed by stereoselective reduction of a carbonyl group at the 7-position or vice versa.

Catalytic hydrogenation is a classic example of a green chemical process, as it utilizes a catalyst to achieve high atom economy and often produces water as the only byproduct. The use of highly efficient and selective catalysts, such as those based on palladium, platinum, or nickel, can significantly improve the sustainability of the reductive amination and reduction steps. Furthermore, the choice of solvent is critical; replacing volatile organic compounds (VOCs) with water, supercritical fluids, or biodegradable solvents can drastically reduce the environmental footprint of the synthesis.

Another key principle of green chemistry is the use of renewable feedstocks. While the synthesis of this compound is likely to start from petroleum-derived precursors, ongoing research into biomass conversion could provide alternative, more sustainable sources for the starting materials in the future.

The following table summarizes some of the key green chemistry strategies that can be applied to the synthesis of this compound and its precursors.

Synthetic Step Traditional Method Sustainable Alternative Green Chemistry Principle(s) Addressed
Ketalization of 1,4-cyclohexanedione Homogeneous acid catalysis (e.g., p-toluenesulfonic acid) in organic solvents (e.g., toluene)Heterogeneous solid acid catalysts, microwave-assisted synthesis, solvent-free conditions or use of green solvents (e.g., ethanol, ionic liquids)Safer Solvents & Auxiliaries, Design for Energy Efficiency, Catalysis
Introduction of Amino Group Stoichiometric reducing agents for reductive aminationCatalytic hydrogenation with recyclable catalysts (e.g., Pd/C)Catalysis, Atom Economy
Introduction of Hydroxyl Group Use of stoichiometric metal hydride reducing agents (e.g., NaBH4)Catalytic transfer hydrogenation, enzymatic reductionsCatalysis, Use of Renewable Feedstocks (for biocatalysis)
Overall Process Multi-step synthesis with purification by chromatographyOne-pot or tandem reactions, use of continuous flow chemistryReduce Derivatives, Real-time Analysis for Pollution Prevention

By integrating these sustainable chemistry principles, the synthesis of this compound can be made more environmentally friendly, economically viable, and efficient. The development of such green synthetic routes is not only beneficial for the environment but also aligns with the growing demand for sustainable practices in the chemical and pharmaceutical industries.

Stereochemical Elucidation and Conformational Analysis of 7 Dimethylamino 1,4 Dioxaspiro 4.5 Decan 8 Ol and Its Analogues

Advanced Spectroscopic Techniques for Configuration Assignment

Spectroscopic methods are indispensable for determining the relative and absolute stereochemistry of chiral molecules in solution. By analyzing the interaction of molecules with electromagnetic radiation, detailed information about the connectivity and spatial orientation of atoms can be obtained.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for probing molecular structure. For 7-(dimethylamino)-1,4-dioxaspiro[4.5]decan-8-ol, ¹H and ¹³C NMR are fundamental for confirming the carbon skeleton and the presence of functional groups. More advanced NMR techniques provide critical insights into its stereochemistry and conformational preferences.

The cyclohexane (B81311) ring of the spiro-decanol system can exist in various conformations, primarily chair, boat, and twist-boat forms. The substituents' (dimethylamino and hydroxyl groups) orientation, whether axial or equatorial, is determined by analyzing three-bond proton-proton coupling constants (³JHH). The magnitude of these coupling constants is dependent on the dihedral angle between the coupled protons, as described by the Karplus equation. For instance, a large coupling constant (typically 8-13 Hz) between two vicinal protons indicates a dihedral angle of approximately 180°, which is characteristic of an axial-axial relationship in a chair conformation. Conversely, smaller coupling constants (1-5 Hz) suggest axial-equatorial or equatorial-equatorial arrangements. nih.govcdnsciencepub.com

Two-dimensional NMR experiments, such as Nuclear Overhauser Effect Spectroscopy (NOESY), are instrumental in establishing through-space proximities between protons. For the target molecule, NOESY can reveal the relative orientation of the dimethylamino and hydroxyl groups. For example, a cross-peak between the proton at C7 and the proton at C8 would suggest a cis relationship between the dimethylamino and hydroxyl groups. The absence of such a cross-peak would imply a trans configuration. These through-space interactions help in assigning the relative stereochemistry of the substituents on the cyclohexane ring.

The following table illustrates hypothetical ¹H NMR data for a cis and a trans isomer of this compound, showcasing how coupling constants can differentiate between stereoisomers.

ProtonHypothetical Chemical Shift (ppm)Hypothetical Coupling Constants (Hz) for cis-isomer (diaxial H7, H8)Hypothetical Coupling Constants (Hz) for trans-isomer (axial H7, equatorial H8)
H-73.10J(H7, H8) = 10.5J(H7, H8) = 3.5
H-83.85J(H8, H7) = 10.5J(H8, H7) = 3.5

X-ray Crystallography for Solid-State Structure and Absolute Configuration Determination

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. nih.govwikipedia.org By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a precise map of electron density can be generated, revealing the positions of all atoms in the molecule. nih.govlibretexts.org

For this compound, a successful X-ray crystallographic analysis would provide unambiguous information on:

The relative stereochemistry of the dimethylamino and hydroxyl groups.

The preferred conformation of the cyclohexane ring in the solid state.

The precise bond lengths, bond angles, and torsion angles of the entire molecule.

Furthermore, for a chiral crystal, the anomalous dispersion of X-rays can be used to determine the absolute configuration of the molecule without the need for a reference chiral center. This is a powerful advantage over solution-state methods. The data obtained from X-ray crystallography also serves as a valuable benchmark for validating the results of computational chemistry studies. iucr.org

Computational Chemistry Approaches to Conformational Landscape and Energetics

Computational chemistry provides powerful tools for exploring the conformational landscape of flexible molecules and predicting their relative stabilities. These methods are particularly useful when experimental data is difficult to obtain or when a more dynamic picture of the molecule's behavior is required.

Density Functional Theory (DFT) Calculations for Structural Prediction and Stability

Density Functional Theory (DFT) is a quantum mechanical method used to calculate the electronic structure of molecules. It is widely employed to predict molecular geometries, energies, and other properties with a good balance of accuracy and computational cost. researchgate.netresearchgate.net

For this compound, DFT calculations can be used to:

Optimize the geometries of various possible stereoisomers and conformers (e.g., chair, boat, twist-boat).

Calculate the relative energies of these structures to determine the most stable conformers and their population distribution at a given temperature. nih.gov

Predict NMR chemical shifts and coupling constants, which can then be compared with experimental data to validate the predicted structures.

Simulate CD spectra to aid in the assignment of absolute configuration. mdpi.com

The table below presents hypothetical relative energies for different conformers of a single stereoisomer of this compound, as would be calculated by DFT.

ConformerSubstituent Orientations (C7, C8)Hypothetical Relative Energy (kcal/mol)
Chair 1Equatorial, Equatorial0.00
Chair 2Axial, Axial2.50
Twist-Boat 1Pseudo-equatorial, Pseudo-equatorial5.80
Twist-Boat 2Pseudo-axial, Pseudo-axial6.20

Molecular Dynamics Simulations for Conformational Flexibility and Dynamics

While DFT calculations provide static pictures of stable conformers, Molecular Dynamics (MD) simulations offer a dynamic view of a molecule's behavior over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms, allowing for the exploration of conformational changes and the influence of the solvent environment. acs.org

For this compound, MD simulations can:

Simulate the transitions between different ring conformations (e.g., chair-flipping).

Investigate the flexibility of the spirocyclic system and the movement of the substituent groups.

Determine the average populations of different conformers in a simulated solvent environment, providing a more realistic picture than gas-phase DFT calculations.

Provide insights into intramolecular hydrogen bonding possibilities, for example, between the hydroxyl group and the dimethylamino group or the ether oxygens of the dioxolane ring.

By combining these advanced spectroscopic and computational methods, a comprehensive understanding of the stereochemical and conformational properties of this compound and its analogues can be achieved, which is essential for understanding its reactivity and potential biological activity.

Chemical Biology Applications and Biological Target Engagement Studies of 7 Dimethylamino 1,4 Dioxaspiro 4.5 Decan 8 Ol Analogues

Structure-Activity Relationship (SAR) Investigations of Spiroketal Derivatives for Receptor Interactions

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity. For derivatives based on the 1,4-dioxaspiro[4.5]decane framework, SAR investigations have been crucial in identifying key structural features that govern affinity and selectivity for various receptors, including serotonergic, adrenergic, and muscarinic systems.

Systematic modifications of this scaffold have revealed critical insights. For instance, in a series of arylpiperazine derivatives built upon the 1,4-dioxaspiro[4.5]decane moiety, the nature and position of substituents on the aryl ring, as well as the length and character of the linker to the spiroketal, profoundly influence receptor interactions. nih.gov Research has shown that replacing the dioxolane oxygen atoms with sulfur to create 1-oxa-4-thiaspiro- and 1,4-dithia-spiro[4.5]decane analogues can lead to a progressive decrease in affinity for certain receptors, such as α1-adrenoceptors, thereby improving selectivity for other targets like the 5-HT1A receptor. unimore.it

Further studies on related 1-oxa-8-azaspiro[4.5]decanes, designed as M1 muscarinic agonists, demonstrated that modifications at the 2, 3, and 8 positions of the spiro-system lead to significant changes in biological activity. nih.gov For example, introducing an ethyl group at the 2-position or a methylene (B1212753) group at the 3-position resulted in compounds with preferential affinity for M1 over M2 receptors and potent antiamnesic activity. nih.gov The chirality of the molecule can also be a determining factor; in some spiroketal agonists, the biological activity resides preferentially in one enantiomer. nih.gov These findings collectively underscore that even subtle structural alterations to the spiroketal core or its substituents can dramatically shift a compound's pharmacological profile, highlighting the importance of SAR in the development of selective receptor modulators.

Mechanistic Insights into Ligand-Receptor Interactions via Computational Modeling

To complement experimental data and provide a deeper understanding of how these spiroketal ligands interact with their target receptors at an atomic level, various computational modeling techniques are employed.

Molecular docking is a computational method used to predict the preferred orientation of a ligand when bound to a receptor. This technique allows researchers to visualize the binding pose and identify key intermolecular interactions, such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions, that stabilize the ligand-protein complex. For series of 1,4-dioxaspiro[4.5]decane derivatives, docking studies have been successfully used to rationalize the experimental binding data. nih.gov By docking compounds into a homology model of the 5-HT1A receptor, researchers were able to correlate the calculated binding modes with the observed affinities and functional activities, providing a structural basis for the SAR. nih.govunimore.it

Following docking, molecular dynamics (MD) simulations can be performed to study the dynamic behavior of the ligand-protein complex over time. MD simulations provide insights into the stability of the binding pose, the flexibility of the receptor, and the role of solvent molecules, offering a more realistic representation of the biological environment than static docking poses alone.

For a more rigorous analysis of ligand-receptor interactions, particularly those involving charge transfer, polarization, or the formation/breaking of covalent bonds, hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods can be utilized. In a QM/MM approach, the most critical part of the system, such as the ligand and the immediate residues in the receptor's active site, is treated with a high-level quantum mechanics method, which provides a more accurate description of electronic effects. The rest of the protein and solvent are treated with a more computationally efficient molecular mechanics force field.

While classical docking and MD simulations are powerful, they may not fully capture the subtleties of certain interactions. QM/MM calculations can provide a more precise understanding of the binding energies and can be used to investigate enzymatic reaction mechanisms or covalent ligand binding. Although specific QM/MM studies on 7-(dimethylamino)-1,4-dioxaspiro[4.5]decan-8-ol analogues are not yet prevalent in the literature, the application of this technique would be a logical next step to refine the understanding of their interaction with target receptors, especially for elucidating the precise role of the hydroxyl and amino functional groups in the binding event.

Application of this compound in Chemical Probe Development for Biological Systems

While direct studies on the application of this compound as a chemical probe are not extensively documented in publicly available literature, the structural motifs present in this compound and the biological activities of its analogues suggest a strong potential for its use in the development of sophisticated tools for chemical biology. The core 1,4-dioxaspiro[4.5]decane structure, combined with the vicinal amino alcohol functionality, provides a versatile platform for the design of probes aimed at specific biological targets.

The development of chemical probes from a lead compound like this compound would typically involve the strategic incorporation of reporter groups, such as fluorophores or affinity tags (e.g., biotin), or reactive groups for covalent labeling of target proteins. These modifications would enable the visualization, isolation, and identification of the biological macromolecules that the compound interacts with, thereby elucidating its mechanism of action and identifying novel therapeutic targets.

Research on analogous spirocyclic compounds has demonstrated their ability to engage with a variety of biological targets, including G protein-coupled receptors (GPCRs) and enzymes. This precedent underscores the potential of the this compound scaffold as a foundation for creating a diverse array of chemical probes.

Studies on derivatives of 1,4-dioxaspiro[4.5]decane have revealed significant interactions with key receptors in the central nervous system. For instance, a series of arylpiperazine derivatives attached to the 1,4-dioxaspiro[4.5]decane moiety have been synthesized and evaluated for their affinity and functional activity at serotonin (B10506) (5-HT1A) and α1-adrenergic receptors. nih.gov These findings are crucial as they establish the 1,4-dioxaspiro[4.5]decane scaffold as a valid pharmacophore for these important receptor families.

One notable study explored a range of 1-(1,4-dioxaspiro researchgate.netnih.govdec-2-ylmethyl)-4-arylpiperazine derivatives. nih.gov The structure-activity relationship (SAR) studies from this research provided valuable insights into how modifications of the arylpiperazine moiety influence binding affinity and functional activity. For example, certain substitutions on the phenyl ring of the piperazine (B1678402) led to compounds with high potency and efficacy as 5-HT1A receptor agonists, while others resulted in promising α1 receptor antagonists. nih.gov

Another area of investigation for related spirocyclic structures has been in the development of ligands for the sigma-1 (σ1) receptor, which is implicated in a variety of neurological disorders. A study on (18F)-labeled 1,4-dioxa-8-azaspiro[4.5]decane derivatives demonstrated their potential as radioligands for positron emission tomography (PET) imaging of σ1 receptors in tumors. nih.gov The high affinity and selectivity of these compounds for the σ1 receptor highlight the utility of the spiro[4.5]decane scaffold in designing probes for in vivo imaging and target validation. nih.gov

The table below summarizes the biological activities of selected analogues based on the 1,4-dioxaspiro[4.5]decane and related spiro[4.5]decane scaffolds, showcasing the versatility of this structural framework in engaging different biological targets.

Compound/Analogue ClassBiological Target(s)Key FindingsReference
1-(1,4-Dioxaspiro researchgate.netnih.govdec-2-ylmethyl)-4-arylpiperazines5-HT1A and α1-Adrenergic ReceptorsIdentified potent and efficacious 5-HT1A agonists and promising α1 receptor antagonists through systematic SAR studies. nih.gov
(18F)-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane DerivativesSigma-1 (σ1) ReceptorsDeveloped high-affinity and selective radioligands for PET imaging of σ1 receptors, demonstrating in vivo target engagement. nih.gov
8-Cycloalkyl-1-phenyl-1,3,8-triaza-spiro[4.5]decan-4-onesORL1 ReceptorShowed remarkable affinity and selectivity for the ORL1 receptor, with potency comparable to the natural ligand. nih.gov
Spiro[4.5]decanone-containing compoundsProlyl Hydroxylase Domain (PHD) enzymesActed as inhibitors of PHD enzymes, highlighting the potential of the spiro[4.5]decanone template for targeting 2-oxoglutarate dependent oxygenases. rsc.org

The insights gained from these studies on analogues provide a solid foundation for the rational design of chemical probes based on this compound. The amino and hydroxyl groups of this specific compound offer convenient handles for chemical modification, allowing for the attachment of various functional moieties without drastically altering the core scaffold's interaction with its biological target. Future research in this area could lead to the development of novel chemical tools for dissecting complex biological pathways and identifying new therapeutic opportunities.

Synthetic Strategies and Chemical Transformations of the 7 Dimethylamino 1,4 Dioxaspiro 4.5 Decan 8 Ol Core

Elucidation of Reaction Mechanisms for Key Transformations Involving the Spiroketal Moiety

The stability of the spiroketal moiety is a key consideration in any chemical transformation. Under acidic conditions, the ketal is susceptible to hydrolysis, reverting to the corresponding ketone and ethylene glycol. The mechanism of this hydrolysis involves protonation of one of the ether oxygens, followed by ring-opening to form a resonance-stabilized oxocarbenium ion. Subsequent attack by water leads to a hemiacetal, which then undergoes further reaction to yield the ketone.

Conversely, under basic or neutral conditions, the spiroketal is generally stable, making it an effective protecting group for the ketone. Any proposed reaction on the 7-(dimethylamino)-1,4-dioxaspiro[4.5]decan-8-ol core would need to consider the pH of the reaction medium to ensure the integrity of the spiroketal ring.

Development of Novel Reagents and Methodologies for Derivatization and Scaffold Modification

Given the lack of specific literature, the development of novel reagents and methodologies for the derivatization of this compound is purely speculative. However, the presence of the dimethylamino and hydroxyl groups provides clear handles for modification.

Potential Derivatization Strategies:

Functional GroupPotential Reagent/MethodologyResulting Derivative
Hydroxyl (-OH)Acylation (e.g., with acetyl chloride or acetic anhydride)Ester derivative
Hydroxyl (-OH)Etherification (e.g., Williamson ether synthesis)Ether derivative
Dimethylamino (-N(CH₃)₂)Quaternization (e.g., with methyl iodide)Quaternary ammonium salt
Dimethylamino (-N(CH₃)₂)Oxidation (e.g., with m-CPBA)N-oxide derivative

This table outlines potential derivatization reactions based on the functional groups present and does not reflect published research on the specific target compound.

The development of novel methodologies could focus on regioselective transformations that differentiate between the various reactive sites on the molecule. For instance, the use of bulky reagents might allow for selective reaction at the less sterically hindered positions of the cyclohexane (B81311) ring.

Future Directions and Emerging Research Avenues for 7 Dimethylamino 1,4 Dioxaspiro 4.5 Decan 8 Ol

Rational Design of Next-Generation Analogues for Enhanced Receptor Specificity and Efficacy in Research Models

The rational design of analogues of 7-(dimethylamino)-1,4-dioxaspiro[4.5]decan-8-ol is a promising strategy to enhance its potential biological activity. By systematically modifying its structure, researchers can aim to improve receptor specificity and efficacy. This approach is guided by an understanding of structure-activity relationships (SAR), where changes in molecular structure are correlated with changes in biological function.

Key modifications could include:

Alteration of the Dimethylamino Group: Replacing the dimethylamino moiety with other amine substituents (e.g., diethylamino, piperidinyl, morpholinyl) could modulate the compound's basicity, hydrogen bonding capacity, and steric interactions with a target receptor.

Modification of the Spiroketal Core: While the 1,4-dioxaspiro[4.5]decane scaffold provides a rigid framework, subtle changes, such as the introduction of substituents on the cyclohexane (B81311) ring, could influence the compound's conformational preferences and binding affinity.

Stereochemical Exploration: The synthesis of stereoisomers of this compound would be crucial, as different enantiomers and diastereomers often exhibit distinct biological activities.

The design and synthesis of such analogues would lead to a library of new chemical entities for biological evaluation. researchgate.net

Table 1: Proposed Analogues of this compound for SAR Studies

Analogue Modification Rationale
7-(diethylamino)-1,4-dioxaspiro[4.5]decan-8-olAlkyl substitution on the amineInvestigate the effect of steric bulk on receptor binding.
7-(piperidin-1-yl)-1,4-dioxaspiro[4.5]decan-8-olCyclic amine substitutionExplore the impact of a constrained amine conformation.
7-(dimethylamino)-8-methoxy-1,4-dioxaspiro[4.5]decaneModification of the hydroxyl groupAssess the role of the hydroxyl group in hydrogen bonding.

Exploration of Novel Synthetic Methodologies for Enantioselective Access to Spiroketal Scaffolds

The development of efficient and stereoselective synthetic routes to spiroketals is a significant area of chemical research. nih.govbohrium.com While the synthesis of racemic 1,4-dioxaspiro[4.5]decan-8-ol has been reported, enantioselective methods are essential for accessing specific stereoisomers for biological testing. prepchem.com The unique three-dimensional structure of spirocycles makes their asymmetric synthesis challenging but also highly rewarding. rsc.org

Emerging synthetic strategies that could be applied to this compound include:

Organocatalysis: The use of small organic molecules as catalysts has revolutionized asymmetric synthesis, offering a powerful tool for the enantioselective construction of spiroketal frameworks.

Transition-Metal Catalysis: Catalytic systems based on metals like gold, iridium, and palladium have shown remarkable efficiency in promoting cascade reactions to form spiroketals with high enantioselectivity. nih.govbohrium.com

Biocatalysis: The use of enzymes to catalyze key steps in the synthesis could provide a highly selective and environmentally friendly approach to producing enantiopure spiroketals.

These advanced synthetic methods would not only facilitate the synthesis of the target compound but also enable the creation of a diverse range of structurally related molecules for further investigation.

Advanced Computational Design and Virtual Screening of Spiroketal-Based Ligands

Computational chemistry offers powerful tools for accelerating the discovery of new bioactive molecules. nih.govresearchgate.net In the context of this compound, computational methods can be employed to:

Predict Biological Targets: By comparing the three-dimensional structure of the compound with known pharmacophores, it may be possible to identify potential protein targets.

Docking Studies: Molecular docking simulations can predict the binding mode and affinity of the compound and its analogues to the active site of a target protein. This can help prioritize which analogues to synthesize and test. nih.gov

Virtual Screening: Large databases of chemical compounds can be virtually screened to identify other molecules with similar structural features that may exhibit comparable biological activity. nih.govewadirect.com

These computational approaches can significantly reduce the time and cost associated with the early stages of drug discovery by focusing laboratory efforts on the most promising candidates. ewadirect.com

Table 2: Computational Approaches for the Study of Spiroketal-Based Ligands

Method Application Expected Outcome
Pharmacophore ModelingIdentification of key structural features for biological activityA 3D model of the essential interactions for receptor binding.
Molecular DockingPrediction of binding modes and affinitiesRanking of potential ligands based on their predicted binding energy. nih.gov
Virtual ScreeningIn silico screening of large compound librariesIdentification of novel hit compounds with similar properties. nih.govewadirect.com

Integration with High-Throughput Screening and Fragment-Based Drug Discovery Approaches in Academic Research Settings

High-throughput screening (HTS) allows for the rapid testing of large numbers of compounds to identify those that modulate a specific biological target. nih.govspringernature.com While direct HTS of this compound would require a specific biological assay, the spiroketal scaffold itself is well-suited for inclusion in compound libraries for HTS campaigns. mdpi.com

Fragment-based drug discovery (FBDD) is another powerful approach where small, low-affinity molecules (fragments) that bind to a target are identified and then optimized into more potent leads. The spiroketal core of this compound could serve as a starting point for the design of a fragment library.

The integration of these screening methods in academic research can facilitate the identification of novel biological activities for spiroketal-containing compounds and provide starting points for the development of new research tools and therapeutic leads.

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